molecular formula C12H9BClFO2 B14029572 (4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid

(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B14029572
M. Wt: 250.46 g/mol
InChI Key: BCAZIQSSXLWIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure substituted with chlorine and fluorine atoms. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-6-fluoro-[1,1’-biphenyl]-2-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves three main steps:

Comparison with Similar Compounds

Uniqueness: (4-Chloro-6-fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the biphenyl structure. These substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for synthesizing complex organic molecules .

Properties

Molecular Formula

C12H9BClFO2

Molecular Weight

250.46 g/mol

IUPAC Name

(5-chloro-3-fluoro-2-phenylphenyl)boronic acid

InChI

InChI=1S/C12H9BClFO2/c14-9-6-10(13(16)17)12(11(15)7-9)8-4-2-1-3-5-8/h1-7,16-17H

InChI Key

BCAZIQSSXLWIFF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C2=CC=CC=C2)F)Cl)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.